An In-Depth Technical Guide to 2-(2-Bromo-pyridin-3-yloxy)-benzothiazole
An In-Depth Technical Guide to 2-(2-Bromo-pyridin-3-yloxy)-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Bromo-pyridin-3-yloxy)-benzothiazole (CAS No. 1065484-73-2), a heterocyclic compound of significant interest in medicinal chemistry. While specific research on this molecule is nascent, this document synthesizes available information on its chemical properties, proposes a detailed synthetic pathway based on established methodologies, and explores its potential pharmacological applications by drawing parallels with structurally related benzothiazole and pyridinyloxy derivatives. This guide is intended to serve as a foundational resource for researchers investigating this and similar molecular scaffolds for drug discovery and development.
Introduction: The Benzothiazole Scaffold in Drug Discovery
Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[3][4] The benzothiazole nucleus is a key pharmacophore in several approved drugs, highlighting its clinical significance.[2] The incorporation of a pyridinyloxy moiety introduces an additional pharmacophoric element, potentially modulating the biological activity and physicochemical properties of the parent benzothiazole structure. The bromine substituent on the pyridine ring offers a versatile handle for further chemical modifications, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(2-Bromo-pyridin-3-yloxy)-benzothiazole is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological assays.
Table 1: Physicochemical Properties of 2-(2-Bromo-pyridin-3-yloxy)-benzothiazole
| Property | Value | Source |
| CAS Number | 1065484-73-2 | AiFChem |
| Molecular Formula | C₁₂H₇BrN₂OS | AiFChem |
| Molecular Weight | 307.17 g/mol | AiFChem |
| IUPAC Name | 2-((2-bromopyridin-3-yl)oxy)benzo[d]thiazole | AiFChem |
| Canonical SMILES | BrC1=NC=CC=C1OC2=NC3=CC=CC=C3S2 | AiFChem |
| InChI Key | HAIQTYDWJLZALP-UHFFFAOYSA-N | AiFChem |
Proposed Synthesis Pathway
While a specific, published synthesis for 2-(2-Bromo-pyridin-3-yloxy)-benzothiazole has not been identified in the current literature, a plausible and efficient synthetic route can be proposed based on well-established chemical transformations. The key strategic bond formation is the ether linkage between the benzothiazole and pyridine rings. An Ullmann-type condensation reaction is a suitable and widely used method for the formation of such aryl-aryl ether bonds.[5]
The proposed synthesis involves the coupling of 2-hydroxybenzothiazole with 2,3-dibromopyridine. The greater reactivity of the bromine at the 2-position of the pyridine ring towards nucleophilic substitution allows for selective reaction at this site.
Caption: Proposed synthetic pathway for 2-(2-Bromo-pyridin-3-yloxy)-benzothiazole.
Detailed Experimental Protocol (Proposed)
This protocol is a guideline based on similar reported syntheses of pyridinyloxy derivatives and the Ullmann condensation.[6][7] Optimization of reaction conditions may be necessary to achieve optimal yields.
Materials:
-
2-Hydroxybenzothiazole
-
2,3-Dibromopyridine
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Copper(I) iodide (CuI) (optional, as a catalyst)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-hydroxybenzothiazole (1 equivalent).
-
Deprotonation: Add anhydrous DMF (or DMSO) to dissolve the 2-hydroxybenzothiazole. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise, or potassium carbonate (2-3 equivalents). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Coupling Reaction: To the resulting solution, add 2,3-dibromopyridine (1.1 equivalents) and copper(I) iodide (0.1 equivalents, if used).
-
Heating: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
-
Washing: Combine the organic layers and wash with water and then with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(2-Bromo-pyridin-3-yloxy)-benzothiazole.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Potential Pharmacological Applications and Future Directions
Given the lack of specific biological data for 2-(2-Bromo-pyridin-3-yloxy)-benzothiazole, its potential applications are inferred from the known activities of the benzothiazole class of compounds.
Anticancer Activity
Numerous benzothiazole derivatives have demonstrated potent anticancer activity.[3] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. The presence of the pyridinyloxy moiety could influence the compound's ability to interact with specific biological targets.
Antimicrobial and Antifungal Activity
The benzothiazole scaffold is a common feature in many antimicrobial and antifungal agents.[2] The title compound could be screened against a panel of pathogenic bacteria and fungi to evaluate its potential in this therapeutic area.
Anti-inflammatory and Analgesic Activity
Certain benzothiazole derivatives have shown promising anti-inflammatory and analgesic properties.[1] In vivo models of inflammation and pain can be utilized to assess the potential of 2-(2-Bromo-pyridin-3-yloxy)-benzothiazole in these areas.
Kinase Inhibition
The pyridine and benzothiazole rings are common motifs in kinase inhibitors. The overall structure of the title compound suggests it could be a candidate for screening against various protein kinases involved in signaling pathways related to cancer and inflammatory diseases.
Logical Workflow for Biological Evaluation
Caption: A logical workflow for the biological evaluation of the title compound.
Conclusion
2-(2-Bromo-pyridin-3-yloxy)-benzothiazole represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. This technical guide provides a solid foundation for initiating research on this compound, including its synthesis and potential biological evaluation. The versatile benzothiazole core, combined with the pyridinyloxy substituent and a reactive bromine handle, makes it an attractive starting point for the development of novel therapeutic agents. Further investigation into its synthesis and a broad screening of its biological activities are warranted to fully elucidate its potential.
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